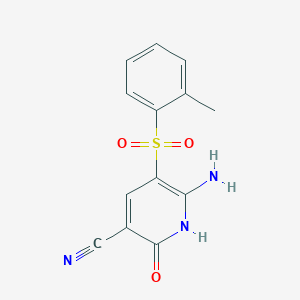

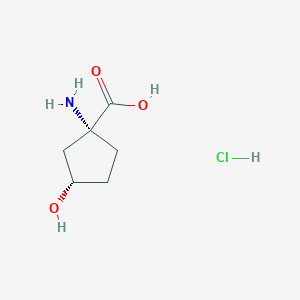

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Sulfonated Thin-Film Composite Membranes

Research by Liu et al. (2012) introduced novel sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes exhibited improved water flux for the treatment of dye solutions, highlighting the role of sulfonated compounds in enhancing membrane hydrophilicity and performance in dye rejection processes. The research demonstrates the application of such compounds in the development of advanced filtration technologies (Liu et al., 2012).

Antiprotozoal Activity

Ismail et al. (2003) focused on the synthesis and antiprotozoal activity of aza-analogues, including compounds synthesized from nicotinonitriles. These compounds showed significant in vitro activity against Trypanosoma and Plasmodium species, with some showing curative effects in an in vivo mouse model. This research underscores the potential of nicotinonitrile derivatives in developing new treatments for protozoal infections (Ismail et al., 2003).

Corrosion Inhibitors for Steel

Ansari et al. (2015) and Singh et al. (2016) discussed the use of pyridine derivatives, including nicotinonitrile compounds, as corrosion inhibitors for steel in acidic environments. These studies provide insights into the adsorption behavior and inhibitory effects of these compounds, showcasing their potential in protecting industrial materials from corrosion (Ansari et al., 2015; Singh et al., 2016).

Synthesis of Biologically Active Compounds

Research into the synthesis of biologically active compounds often involves nicotinonitrile derivatives as key intermediates. For example, Behbehani et al. (2011) utilized 2-arylhydrazononitriles for preparing a variety of heterocyclic substances with antimicrobial activities. These studies highlight the versatility of nicotinonitrile derivatives in synthesizing compounds with potential pharmaceutical applications (Behbehani et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

6-amino-5-(2-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-8-4-2-3-5-10(8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITMPIQXGAWZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)

![5-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)

![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)

![6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2992510.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)

![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)